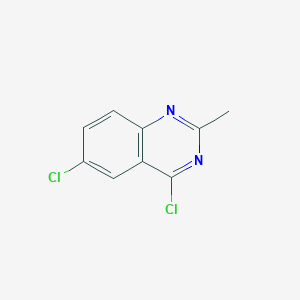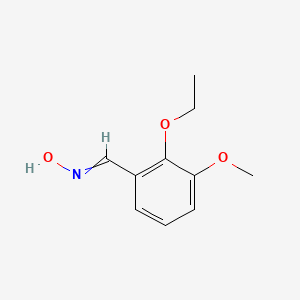
4,6-Dichloro-2-methylquinazoline
Übersicht
Beschreibung
4,6-Dichloro-2-methylquinazoline is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
4,6-Dichloro-2-methylquinazoline and its derivatives have been extensively researched for their potential in anticancer therapy. For example, studies have discovered potent apoptosis inducers within this class of compounds, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which exhibited excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009). Additionally, compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have shown promise as tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).
Antimicrobial and Antifungal Activity
Quinazoline derivatives, including this compound, have been synthesized and tested for antimicrobial and antifungal activities. Certain compounds in this group demonstrated significant activity against pathogens like Mycobacterium avium and M. kansasii, and also showed inhibitory effects on photosynthesis (Kubicová et al., 2003).
Synthesis and Characterization
The synthesis and characterization of various derivatives of this compound have been explored. For instance, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in treating colon and rectal cancers, demonstrates the compound's versatility in pharmaceutical applications (He Zheng-you, 2010).
Antioxidant and Anti-diabetic Agents
Research has been conducted on chloroquinoline derivatives for their potential antioxidant and anti-diabetic properties. Studies include the synthesis and evaluation of chloroquinoline compounds, demonstrating their capacity to inhibit glycogen phosphorylase, a key enzyme in diabetes management (Murugavel et al., 2017).
Antisecretory Effects
Studies on compounds like 2-guanidine-4-methylquinazoline have shown antisecretory effects, particularly in the context of gastric acid secretion, highlighting another potential therapeutic application of this compound derivatives (Pinelli et al., 1996).
Safety and Hazards
When handling 4,6-Dichloro-2-methylquinazoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Quinazoline derivatives have been known to exhibit antiproliferative activities against various human cancer cell lines .
Mode of Action
It’s worth noting that quinazoline derivatives often interact with their targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation .
Result of Action
Quinazoline derivatives are known to exhibit antiproliferative activities against various human cancer cell lines .
Biochemische Analyse
Biochemical Properties
4,6-Dichloro-2-methylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function. It can also affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins within the cell. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. For instance, it may inhibit kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can disrupt signaling pathways and affect cellular functions. Additionally, this compound can interact with DNA or RNA, influencing gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death or dysfunction. These dosage effects are important for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit or activate metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects on cellular function. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within the cell. These transport mechanisms are important for determining the compound’s effectiveness and potential side effects in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may be localized to the nucleus, where it can interact with DNA or RNA, influencing gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with enzymes and other proteins. These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
4,6-dichloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICQFNPYTWKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610661 | |
| Record name | 4,6-Dichloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338739-44-9 | |
| Record name | 4,6-Dichloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)


![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)



![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)



![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)
